REACTION_CXSMILES
|
Br[C:2]1[CH:16]=[CH:15][C:5]([CH2:6][NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[CH:4][CH:3]=1.CC1(C)C(C)(C)OB([C:25]2[CH:26]=[C:27]([CH:38]=[CH:39][CH:40]=2)[C:28]([O:30]CC2C=CC=CC=2)=[O:29])O1.C(=O)([O-])[O-].[Na+].[Na+].O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C)C=O>[C:10]([O:9][C:8]([NH:7][CH2:6][C:5]1[CH:15]=[CH:16][C:2]([C:25]2[CH:40]=[CH:39][CH:38]=[C:27]([C:28]([OH:30])=[O:29])[CH:26]=2)=[CH:3][CH:4]=1)=[O:14])([CH3:13])([CH3:12])[CH3:11] |f:2.3.4,^1:52,54,73,92|
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Name
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|
Quantity
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0.425 g
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Type
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reactant
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Smiles
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BrC1=CC=C(CNC(OC(C)(C)C)=O)C=C1
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Name
|
|
Quantity
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0.553 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)C=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1)C
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Name
|
|
Quantity
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0.315 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
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Quantity
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1.3 mL
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Type
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reactant
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Smiles
|
O
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Name
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Quantity
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6.5 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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0.086 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at 80° C. for 70 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate (35 mL) and water (15 mL)
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Type
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WASH
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Details
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The organic layer was washed successively with water/brine (2/1, 15 mL×2) and brine (15 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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ADDITION
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Details
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To a solution of the residue (1.0 g) in ethanol (7.4 mL) was added 1 mol/L aqueous sodium hydroxide (2.23 mL)
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Type
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STIRRING
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Details
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the resulting mixture was stirred at 80° C. for 80 minutes
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Duration
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80 min
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Type
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ADDITION
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Details
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One mol/L aqueous sodium hydroxide (2.23 mL) was added
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Type
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STIRRING
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Details
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stirring
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Type
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WAIT
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Details
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was continued for additional 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled to room temperature
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Type
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ADDITION
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Details
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One mol/L hydrochloric acid (4.46 mL) was added
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Type
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CUSTOM
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Details
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the whole was partitioned between ethyl acetate (35 mL) and water (10 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
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The residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate=3/2-1/2)
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Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.388 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |